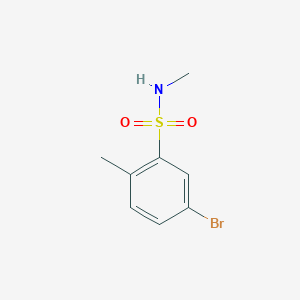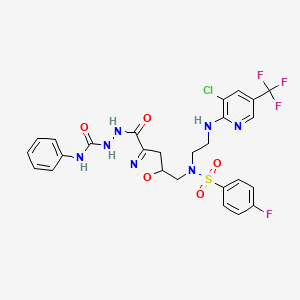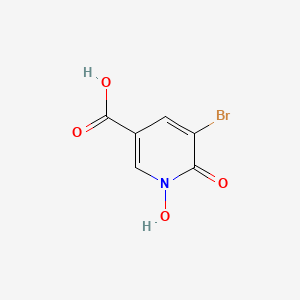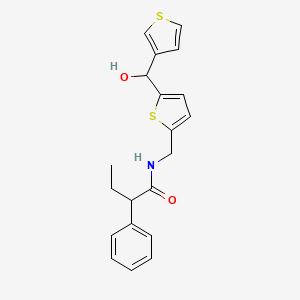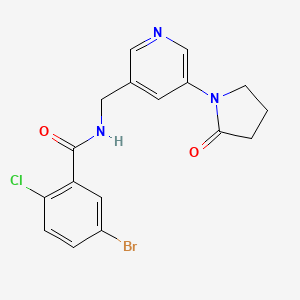
2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one
描述
2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one is an organic compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol . It is also known by its IUPAC name, 2-oxo-2-(1-pyrrolidinyl)ethanol . This compound is characterized by the presence of a hydroxyl group and a pyrrolidine ring, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one typically involves the reaction of pyrrolidine with glyoxylic acid or its derivatives . The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified through standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the compound .
化学反应分析
Types of Reactions
2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学研究应用
2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the pyrrolidine ring play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects .
相似化合物的比较
Similar Compounds
2-Hydroxy-1-(1-pyrrolidinyl)ethanone: Similar in structure but may have different reactivity and applications.
2-(1H-pyrrol-1-yl)ethanamine: Another related compound with distinct chemical properties and uses.
Uniqueness
2-Hydroxy-1-(pyrrolidin-1-yl)ethan-1-one is unique due to its specific combination of a hydroxyl group and a pyrrolidine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .
属性
IUPAC Name |
2-hydroxy-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-5-6(9)7-3-1-2-4-7/h8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGVUODVPQFWCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-1-{2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one](/img/structure/B2555836.png)

![2-((5-Bromothiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2555843.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2555844.png)
![N-(isochroman-3-ylmethyl)-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2555847.png)
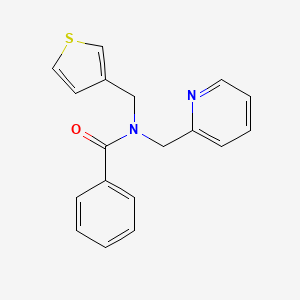
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2555850.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-[2-(3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]acetamide](/img/structure/B2555851.png)
![3-{6-oxo-6-[4-(pyrimidin-2-yl)piperazin-1-yl]hexyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2555853.png)
